molecular formula C18H17FN2OS B2604586 1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone CAS No. 851865-29-7

1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone

Cat. No. B2604586
CAS RN: 851865-29-7
M. Wt: 328.41
InChI Key: HOLLWAFLOCBKTL-UHFFFAOYSA-N
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Description

1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone, commonly known as FBITPE, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research.

Scientific Research Applications

Crystal Structure Analysis

  • Synthesis and Crystal Structure Analysis of Benzyl-Substituted Imidazole Derivatives: Researchers have studied the synthesis and crystal structure of compounds similar to the one . For instance, Banu et al. (2014) focused on the crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, revealing insights into molecular interactions and packing in crystals (Banu, Lamani, Khazi, & Begum, 2014).

Synthesis and Chemical Analysis

  • Synthesis of New Imidazolyl Acetic Acid Derivatives: The synthesis and analysis of imidazolyl acetic acid derivatives, which have structural similarities to the compound , have been explored. Khalifa and Abdelbaky (2008) synthesized various compounds and evaluated their anti-inflammatory and analgesic activities (Khalifa & Abdelbaky, 2008).

Potential Therapeutic Uses

Sensor Development and Imaging Studies

  • Fluorescent Sensors and Imaging Agents: Benzimidazole and benzothiazole conjugated Schiff bases, related to the compound , have been developed as fluorescent sensors for metal ions. Suman et al. (2019) designed sensors for detecting Al3+ and Zn2+ (Suman, Bubbly, Gudennavar, & Gayathri, 2019). Additionally, Iwata et al. (2000) synthesized a derivative for imaging histamine H3 receptors in clinical PET studies (Iwata, Horváth, Pascali, Bogni, Yanai, Kovács, & Ido, 2000).

properties

IUPAC Name

1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS/c19-16-8-4-7-15(11-16)13-23-18-20-9-10-21(18)17(22)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLLWAFLOCBKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone

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